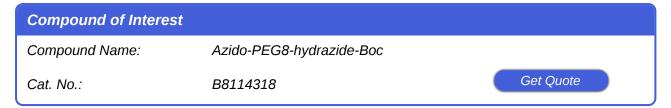


An In-depth Technical Guide to Azido-PEG8hydrazide-Boc

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For Researchers, Scientists, and Drug Development Professionals

Azido-PEG8-hydrazide-Boc is a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and the development of complex therapeutic modalities like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols.

Core Concepts and Structure

Azido-PEG8-hydrazide-Boc is a discrete polyethylene glycol (dPEG®) derivative featuring three key functional components:

- Azido (-N3) Group: A terminal azide moiety that serves as a reactive handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a highly stable triazole linkage with alkyne-containing molecules.[1][2]
- PEG8 Spacer: An eight-unit polyethylene glycol chain. This hydrophilic spacer enhances the solubility of the molecule and its conjugates in aqueous media, reduces aggregation, and provides spatial separation between conjugated molecules.[2][3]
- Boc-Protected Hydrazide (-NHNH-Boc): A hydrazide functional group protected by a tert-butyloxycarbonyl (Boc) group. The Boc group provides stability and can be selectively removed under mild acidic conditions to reveal the reactive hydrazide.[2][3] This deprotected



hydrazide can then react with carbonyl compounds (aldehydes and ketones) to form a stable hydrazone bond.[4]

Chemical and Physical Data

The quantitative properties of **Azido-PEG8-hydrazide-Boc** and its deprotected hydrochloride salt form are summarized below.

Property	Azido-PEG8-hydrazide- Boc	Azido-PEG8-hydrazide HCl Salt
Molecular Formula	C23H45N5O10	C19H39N5O9·HCI
Molecular Weight	581.7 g/mol [3]	481.5 g/mol [5]
Purity	≥95%[3]	95-98%[5]
Appearance	White to off-white solid	Data not available
Solubility	Soluble in DMSO, DMF, DCM	Soluble in aqueous media
Storage	Store at -20°C. Protect from moisture.[6]	Store at -20°C

Note: Data is compiled from various supplier datasheets and may vary slightly between batches.

Diagrams of Molecular Structure and Reaction Pathways

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Figure 1. Functional Components of **Azido-PEG8-hydrazide-Boc Figure 2.** General Bioconjugation Workflow



Detailed Experimental Protocols

The following protocols are generalized methodologies. Researchers should optimize reaction conditions, including stoichiometry, concentration, temperature, and reaction time, for their specific molecules and experimental goals.

Protocol 1: Boc Group Deprotection

This procedure removes the tert-butyloxycarbonyl (Boc) protecting group to expose the reactive hydrazide moiety. The deprotection is achieved under acidic conditions.[7]

Materials:

- Azido-PEG8-hydrazide-Boc
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM), anhydrous
- Round-bottom flask
- Magnetic stirrer
- Rotary evaporator

Methodology:

- Dissolution: Dissolve the **Azido-PEG8-hydrazide-Boc** in anhydrous DCM in a round-bottom flask. A typical concentration is 10-20 mg/mL.
- Acid Addition: To the stirred solution, add TFA to a final concentration of 20-50% (v/v).[8] For example, add an equal volume of TFA to the DCM solution for a 50% TFA/DCM mixture.
- Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[7] Monitor
 the reaction progress using an appropriate analytical method, such as Thin-Layer
 Chromatography (TLC) or Mass Spectrometry, to confirm the removal of the Boc group.



- Work-up: Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
- Drying: The resulting residue, the TFA salt of Azido-PEG8-hydrazide, should be thoroughly
 dried under high vacuum to remove residual acid. It can be used directly in the next step or
 purified if necessary.

Alternative: A solution of 4M HCl in 1,4-dioxane can also be used for deprotection, which may be preferable for substrates sensitive to TFA.[7]

Protocol 2: Hydrazone Bond Formation with an Aldehyde/Ketone

This protocol describes the conjugation of the deprotected Azido-PEG8-hydrazide to a molecule containing an aldehyde or ketone functional group. This reaction typically proceeds under mildly acidic conditions (pH 5-7).[4]

Materials:

- Deprotected Azido-PEG8-hydrazide (from Protocol 1)
- Aldehyde- or ketone-containing molecule (e.g., a modified protein, payload, or surface)
- Conjugation Buffer: Aniline buffer or Phosphate-Buffered Saline (PBS), adjusted to pH 5.0-7.0
- Anhydrous DMSO or DMF (if needed to dissolve starting materials)

Methodology:

- Reagent Preparation:
 - Dissolve the deprotected Azido-PEG8-hydrazide in the chosen conjugation buffer. If solubility is an issue, a minimal amount of a co-solvent like DMSO can be used.
 - Dissolve the aldehyde/ketone-containing target molecule in the conjugation buffer.
- Conjugation Reaction:



- Add the Azido-PEG8-hydrazide solution to the target molecule solution. A molar excess of the PEG linker (typically 5-20 equivalents) is often used to drive the reaction to completion.
- Gently mix or stir the reaction at room temperature for 2-16 hours. The optimal time depends on the reactivity of the specific carbonyl group.
- Monitoring and Purification:
 - Monitor the formation of the hydrazone-linked conjugate using techniques like HPLC,
 SDS-PAGE (for proteins), or Mass Spectrometry.
 - Once the reaction is complete, purify the conjugate from excess unreacted PEG linker and other reagents using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or preparative HPLC.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click chemistry" reaction between the azide group of the PEG-hydrazone conjugate and an alkyne-functionalized molecule.[9][10]

Materials:

- Azide-functionalized conjugate (from Protocol 2)
- Alkyne-functionalized molecule
- Copper(II) Sulfate (CuSO4) stock solution (e.g., 20-100 mM in water)[11]
- Sodium Ascorbate stock solution (e.g., 100-300 mM in water, freshly prepared)[11]
- Copper-stabilizing ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stock solution.[9][11] THPTA is recommended for aqueous reactions.
- Reaction Buffer: PBS or other suitable buffer.



Methodology:

- Preparation of Reagents: In separate tubes, prepare the required volumes of the azideconjugate and the alkyne-molecule in the reaction buffer.
- Catalyst Premix (Optional but Recommended): In a separate microcentrifuge tube, mix the CuSO4 solution with the THPTA ligand solution (a 1:2 to 1:5 molar ratio of Cu:Ligand is common).[11] Allow this to complex for a few minutes.
- Reaction Assembly: In the final reaction vessel, combine the reagents in the following order:

 a. The azide-functionalized conjugate.
 b. The alkyne-functionalized molecule (typically 1.5-5 equivalents relative to the azide).
 c. The premixed Copper/Ligand catalyst complex.[10] d.

 Add the freshly prepared sodium ascorbate solution to initiate the reaction.[9] This reduces

 Cu(II) to the active Cu(I) state.
- Incubation: Protect the reaction from light and allow it to proceed at room temperature for 30 minutes to 4 hours.[9] The reaction is often rapid and can be complete within an hour.
- Purification: After the reaction, the final triazole-linked product can be purified using methods appropriate for the conjugate, such as SEC, HPLC, or dialysis, to remove the copper catalyst and excess reagents.

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